1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a difluoromethyl group, two pyrazole rings, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazole-4-sulfonamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrazole Rings: The pyrazole rings are synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating agents such as difluoromethyl iodide or bromide.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
Pyroxasulfone: An isoxazoline compound with a similar difluoromethyl group.
Uniqueness
1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both pyrazole rings and the sulfonamide group makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H23F2N5O2S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H23F2N5O2S/c1-6-20(8-13-10(3)18-21(7-2)12(13)5)25(23,24)14-9-22(15(16)17)19-11(14)4/h9,15H,6-8H2,1-5H3 |
InChI Key |
BQFCURAMPOZPIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(CC)S(=O)(=O)C2=CN(N=C2C)C(F)F)C |
Origin of Product |
United States |
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